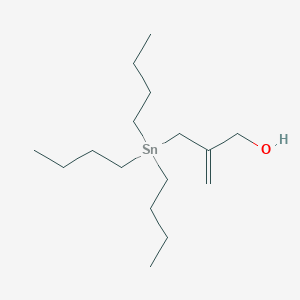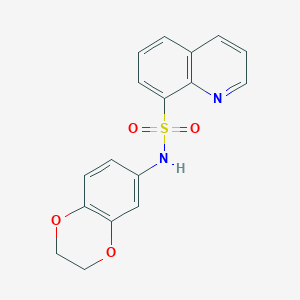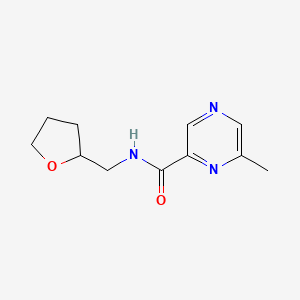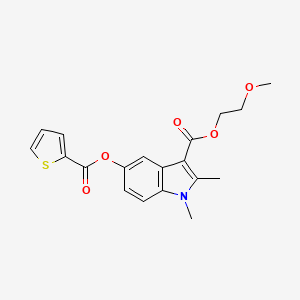
2-(Tributylstannylmethyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Tributylstannylmethyl)prop-2-en-1-ol (2-TPMP) is an organotin compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and biology. 2-TPMP is a colorless liquid with a low boiling point and is a member of the organotin family. It is also known as tributylstannylmethylethylene glycol, tributylstannylmethylprop-2-ene-1-ol, and tributylstannylmethylethylene oxide. 2-TPMP has been studied for its various properties and applications, including its use as a synthetic reagent, as a biocatalyst, and as a potential therapeutic agent.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Compounds containing the tributylstannyl group, such as 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole, serve as versatile reagents in the preparation of heterocyclic compounds via the Stille reaction. This process allows for the conversion of aryl- and heteroaryl-halides to corresponding tetrazoles, highlighting the utility of tributylstannyl compounds in synthesizing biologically relevant structures with potential applications in pharmaceuticals and agrochemicals (Bookser, 2000).
Advanced Materials and Nanotechnology
The design and development of advanced materials, such as polymers and nanoparticles, often involve organostannane compounds. For example, solid lipid nanoparticles and polymeric nanocapsules have been explored for the sustained release of agricultural fungicides, demonstrating the role of organotin compounds in enhancing the delivery and efficacy of bioactive agents (Campos et al., 2015).
Organic Synthesis and Catalysis
Tributylstannyl derivatives are instrumental in organic synthesis, offering pathways to synthesize complex molecules with high stereoselectivity. The bifunctional reagent 2-(chloromethyl)-3-(tributylstannyl)propene, for instance, has been utilized in reactions with aldehydes, demonstrating the compound's versatility in synthesizing molecules with potential applications in medicinal chemistry and material science (Keck et al., 2005).
properties
IUPAC Name |
2-(tributylstannylmethyl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-4(2)3-5;3*1-3-4-2;/h5H,1-3H2;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTYVMSMOASYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34OSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tributylstannylmethyl)prop-2-en-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2987730.png)



![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate](/img/structure/B2987734.png)

![1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2987736.png)

![3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2987740.png)
![2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2987743.png)

![3-(4-ethoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2987749.png)

![Ethyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2987751.png)